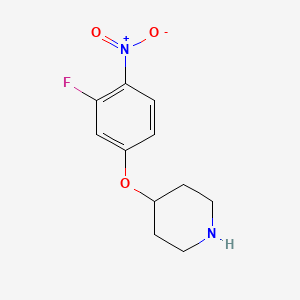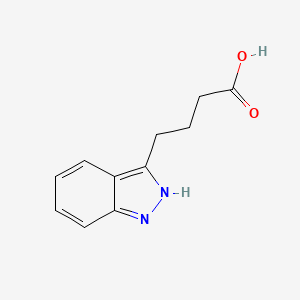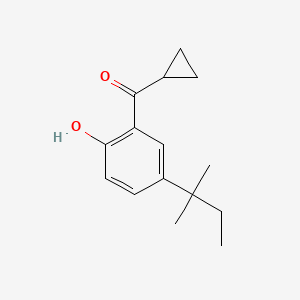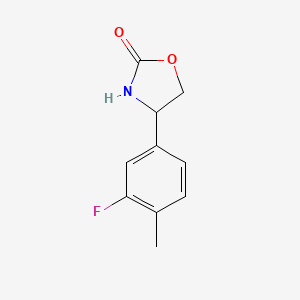
2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazolehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The Suzuki–Miyaura cross-coupling reaction is also employed to introduce the brominated triazole ring .
Industrial Production Methods
. This method is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the triazole ring.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminium hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction can modify the azetidine ring.
科学的研究の応用
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is unique due to the combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C5H8BrClN4 |
|---|---|
分子量 |
239.50 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-4-bromotriazole;hydrochloride |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-3-8-10(9-5)4-1-7-2-4;/h3-4,7H,1-2H2;1H |
InChIキー |
GFAVPJUKRPTLGJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)N2N=CC(=N2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


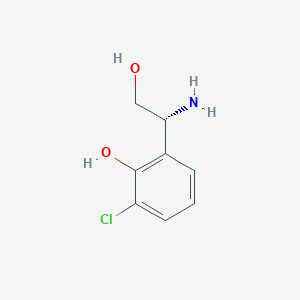
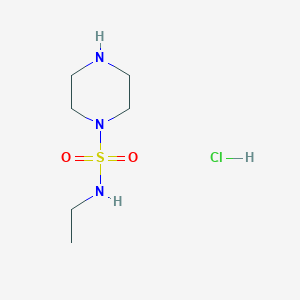
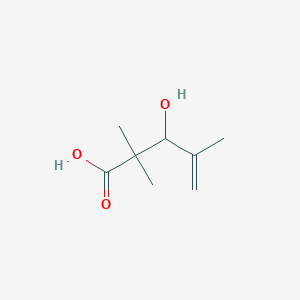
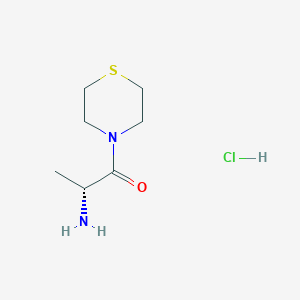
![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
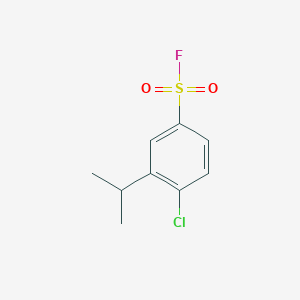
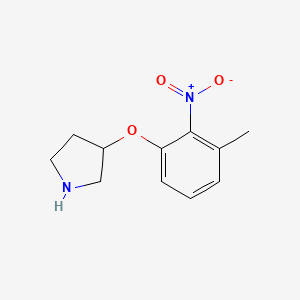
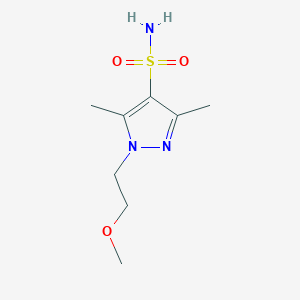
![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
